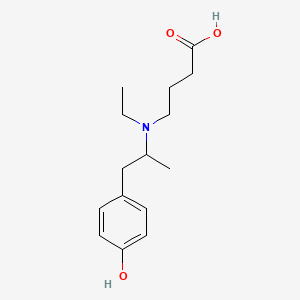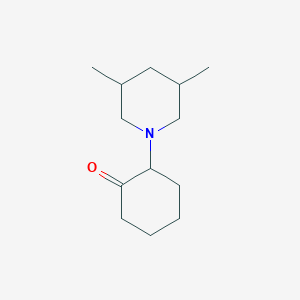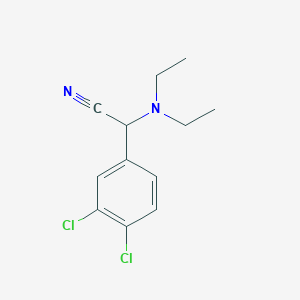
O-Desmethyl Mebeverine Acid
Overview
Description
O-desmethyl Mebeverine acid, also known as 4-[Ethyl[2-(4-hydroxyphenyl)-1-methylethyl]amino] butanoic acid, is a metabolite of Mebeverine. Mebeverine is a myotropic antispasmodic agent primarily used to relieve spasms in the gastrointestinal tract. The compound is characterized by its molecular formula C15H23NO3 and a molecular weight of 265.35 .
Mechanism of Action
Target of Action
O-Desmethyl Mebeverine Acid is a metabolite of Mebeverine . Mebeverine is an antispasmodic drug . It primarily targets the smooth muscles of the gastrointestinal tract .
Mode of Action
It is known that mebeverine, the parent compound, works by affecting the smooth muscle within the gastrointestinal tract . It may have an anaesthetic effect, may affect calcium channels, and may affect muscarinic receptors .
Biochemical Pathways
Mebeverine, the parent compound, is known to affect the contraction of muscle fibers in the gastrointestinal tract by blocking fast sodium channels and slow calcium channels on the membrane of myocytes .
Pharmacokinetics
Mebeverine, the parent compound, is rapidly hydrolyzed in the step of first-pass elimination by esterases to 34-dimethoxybenzoic (veratric) acid and mebeverine alcohol . The main metabolites of the drug are mebeverine acid (MA) and desmethyl mebeverine acid (DMA) .
Result of Action
Mebeverine, the parent compound, is known to slow down the depolarization of the membrane and prevent the contraction of muscle fibers in the gastrointestinal tract . This results in the relief of spasms of organs of the digestive system .
Action Environment
It is known that the parent compound, mebeverine, has high selectivity to the smooth muscles of the gastrointestinal tract . This suggests that the action, efficacy, and stability of this compound may be influenced by factors within the gastrointestinal tract.
Biochemical Analysis
Biochemical Properties
O-Desmethyl Mebeverine Acid plays a significant role in biochemical reactions, particularly in the metabolism of mebeverine. It interacts with various enzymes and proteins during its formation and subsequent reactions. The primary enzymes involved in its metabolism are esterases, which hydrolyze mebeverine to form this compound . Additionally, it interacts with cytochrome P450 enzymes during its oxidation and demethylation processes . These interactions are crucial for understanding the metabolic pathways and the role of this compound in biochemical reactions.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the depolarization of cell membranes by blocking fast sodium channels and slow calcium channels . This action prevents the contraction of muscle fibers, particularly in the smooth muscles of the gastrointestinal tract, thereby relieving spasms . The compound’s impact on gene expression and cellular metabolism is also significant, as it alters the expression of genes involved in muscle contraction and relaxation.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with various biomolecules. It exerts its effects by inhibiting or activating specific enzymes and altering gene expression. The compound binds to sodium and calcium channels on the cell membrane, blocking their activity and preventing muscle contraction . Additionally, it interacts with cytochrome P450 enzymes, leading to changes in gene expression related to muscle function . These molecular interactions are essential for understanding the compound’s mechanism of action and its therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable at room temperature but may degrade over extended periods . In vitro and in vivo studies have demonstrated that the compound’s effects on cellular function, such as muscle relaxation, persist over time but may diminish as the compound degrades . Understanding these temporal effects is crucial for optimizing its use in research and therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively relieves muscle spasms without causing significant adverse effects . At higher doses, it may exhibit toxic or adverse effects, such as gastrointestinal disturbances and alterations in liver enzyme levels . These dosage-dependent effects are essential for determining the optimal therapeutic dose and minimizing potential side effects in clinical applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to the metabolism of mebeverine. The compound is formed through the hydrolysis of mebeverine by esterases, followed by oxidation and demethylation by cytochrome P450 enzymes . These metabolic pathways are crucial for understanding the compound’s role in biochemical reactions and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its activity and function. The compound is transported across cell membranes by specific transporters and binding proteins . Once inside the cell, it may accumulate in specific compartments or organelles, influencing its localization and activity . Understanding these transport and distribution mechanisms is vital for optimizing the compound’s therapeutic potential and minimizing potential side effects.
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. The compound is directed to specific compartments or organelles by targeting signals and post-translational modifications . For instance, it may localize to the endoplasmic reticulum or mitochondria, where it exerts its effects on muscle relaxation and cellular metabolism . Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and optimizing its therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of O-desmethyl Mebeverine acid involves the hydrolysis of Mebeverine. Mebeverine, being an ester, undergoes rapid hydrolysis in the presence of esterases to form its primary metabolites, including this compound . The reaction typically occurs under mild conditions, with the use of aqueous solutions and appropriate pH adjustments to facilitate the hydrolysis process.
Industrial Production Methods: In industrial settings, the production of this compound follows a similar hydrolysis pathway. The process involves the controlled hydrolysis of Mebeverine under optimized conditions to ensure high yield and purity of the desired metabolite. The use of high-performance liquid chromatography (HPLC) and mass spectrometry (MS) techniques is common for the purification and quantification of the compound .
Chemical Reactions Analysis
Types of Reactions: O-desmethyl Mebeverine acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the functional groups present in the compound, such as the hydroxyl and amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize this compound.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
O-desmethyl Mebeverine acid has several applications in scientific research:
Comparison with Similar Compounds
Mebeverine: The parent compound, used as an antispasmodic agent.
Mebeverine acid: Another primary metabolite of Mebeverine.
Mebeverine alcohol: A metabolite formed during the hydrolysis of Mebeverine.
Comparison: O-desmethyl Mebeverine acid is unique due to its specific structural modifications, which influence its metabolic stability and pharmacological activity. Unlike Mebeverine, which is rapidly hydrolyzed, this compound exhibits a longer half-life and distinct pharmacokinetic properties. This uniqueness makes it a valuable compound for studying the metabolism and therapeutic effects of Mebeverine .
Properties
IUPAC Name |
4-[ethyl-[1-(4-hydroxyphenyl)propan-2-yl]amino]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3/c1-3-16(10-4-5-15(18)19)12(2)11-13-6-8-14(17)9-7-13/h6-9,12,17H,3-5,10-11H2,1-2H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJTCBAFIXOMULT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCCC(=O)O)C(C)CC1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20661899 | |
| Record name | 4-{Ethyl[1-(4-hydroxyphenyl)propan-2-yl]amino}butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20661899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
586357-02-0 | |
| Record name | 4-{Ethyl[1-(4-hydroxyphenyl)propan-2-yl]amino}butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20661899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[1-(Methylamino)ethyl]benzonitrile](/img/structure/B1419242.png)
![1-[4-(Phenylamino)piperidin-1-yl]ethan-1-one](/img/structure/B1419243.png)







![3-Oxo-3-(piperidin-1-yl)-2-[5-(trifluoromethyl)pyridin-2-yl]propanenitrile](/img/structure/B1419258.png)
![2-Oxabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B1419260.png)


